1-(2-Fluorophenyl)-2-methylpropan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-fluorophenyl)-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7,10H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMISMQKZXSRIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for Amine Compounds
Nucleophilic Substitution Reactions with Alkyl Halides and Ammonia (B1221849) or Amines
Gabriel Synthesis for Primary Amines
The Gabriel synthesis is a robust and widely used method for the preparation of primary amines, avoiding the overalkylation often seen with direct alkylation of ammonia. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com The process involves two main steps: the N-alkylation of potassium phthalimide (B116566) with a suitable alkyl halide, followed by the liberation of the primary amine. nrochemistry.comthermofisher.com
The key to this synthesis is the phthalimide anion, which serves as a surrogate for the ammonia anion (H₂N⁻). wikipedia.org The N-H bond of phthalimide is significantly acidic (pKa ≈ 8.3) due to the two adjacent electron-withdrawing carbonyl groups, allowing for easy deprotonation by a base like potassium hydroxide (B78521) or potassium hydride to form potassium phthalimide. masterorganicchemistry.comchemistrysteps.com
The synthesis of 1-(2-Fluorophenyl)-2-methylpropan-1-amine via this route would hypothetically begin with 1-halo-1-(2-fluorophenyl)-2-methylpropane. The phthalimide anion would act as a nucleophile, attacking the alkyl halide in an S(_N)2 reaction to form N-[1-(2-Fluorophenyl)-2-methylpropyl]phthalimide. chemistrysteps.com
Reaction Steps:
Formation of the Nucleophile: Phthalimide is treated with a base (e.g., KOH) to form potassium phthalimide.
N-Alkylation: Potassium phthalimide is reacted with the primary or secondary alkyl halide (1-halo-1-(2-fluorophenyl)-2-methylpropane). This step proceeds via an S(_N)2 mechanism. nrochemistry.com
Hydrolysis/Hydrazinolysis: The resulting N-alkylphthalimide is cleaved to release the free primary amine. While acidic hydrolysis is possible, it often requires harsh conditions. thermofisher.com A milder and more common approach is the Ing-Manske procedure, which uses hydrazine (B178648) (N₂H₄) in a refluxing solvent like ethanol. wikipedia.orgthermofisher.com This reaction yields the desired primary amine and a stable phthalhydrazide (B32825) precipitate, which can be easily filtered off. wikipedia.orgnrochemistry.com
It is important to note that the Gabriel synthesis is most effective for primary alkyl halides and can be problematic with sterically hindered secondary halides, which might be the case for the precursor to this compound. wikipedia.org
Hofmann and Curtius Rearrangement Reactions
The Hofmann and Curtius rearrangements are classic methods for converting carboxylic acid derivatives into primary amines with the loss of one carbon atom, a process known as degradative amination. organicchemistrytutor.commasterorganicchemistry.com Both reactions proceed through a common isocyanate intermediate. masterorganicchemistry.comlibretexts.org
To synthesize this compound, the required starting material would be 2-(2-fluorophenyl)-3-methylbutanamide. The proposed mechanism involves the following steps:
Deprotonation of the amide by the base.
N-bromination of the amide anion by Br₂ to form an N-bromoamide. masterorganicchemistry.com
A second deprotonation of the N-bromoamide.
Rearrangement of the resulting anion, where the alkyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate. masterorganicchemistry.comyoutube.com
Hydrolysis of the isocyanate intermediate in the aqueous basic solution yields the primary amine and carbon dioxide (which is trapped as carbonate). organicchemistrytutor.com
Curtius Rearrangement: The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate and nitrogen gas. masterorganicchemistry.comyoutube.com The acyl azide is typically prepared from a carboxylic acid derivative, most commonly an acyl chloride, by reaction with sodium azide. libretexts.orgyoutube.com
For the synthesis of the target compound, the starting material would be 2-(2-fluorophenyl)-3-methylbutanoyl chloride.
The acyl chloride is converted to 2-(2-fluorophenyl)-3-methylbutanoyl azide by reacting with sodium azide (NaN₃). youtube.com
Upon heating, the acyl azide rearranges, losing nitrogen gas (N₂) as a stable leaving group, to form the isocyanate intermediate. libretexts.org
The isocyanate is then hydrolyzed with water or acid to yield this compound and carbon dioxide. youtube.com
Both methods provide a viable, albeit indirect, route to the target primary amine from a corresponding carboxylic acid, with the key feature being the shortening of the carbon chain by one unit. organicchemistrytutor.com
Stereoselective Synthesis Approaches
Given that this compound contains a stereocenter, developing methods for its stereoselective synthesis is of significant interest, particularly for applications in medicinal chemistry where enantiomeric purity is crucial. mdpi.com
Asymmetric Synthesis Strategies for Chiral Amines
Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. mdpi.com A prevalent strategy for synthesizing enantiomerically pure amines involves the use of chiral auxiliaries or reagents. yale.edu One of the most successful approaches utilizes chiral N-sulfinyl imines, often derived from Ellman's chiral tert-butanesulfinamide. yale.edunih.gov
The general strategy involves:
Condensation of an aldehyde or ketone (in this case, 2-fluorobenzaldehyde) with an enantiopure sulfinamide (e.g., (R)- or (S)-tert-butanesulfinamide) to form a chiral N-sulfinyl imine. nih.gov
Diastereoselective addition of a nucleophile (e.g., an isopropyl Grignard or organolithium reagent) to the imine double bond. The chiral sulfinyl group directs the incoming nucleophile to one face of the imine, leading to a high degree of diastereoselectivity. nih.gov
Mild acidic cleavage of the sulfinyl group from the resulting sulfinamide to afford the enantiomerically enriched primary amine. nih.gov
This methodology is highly versatile and has been widely adopted in both academic and industrial settings for the synthesis of a vast array of chiral amines. yale.edu
Biocatalytic Reductive Amination using Imine Reductases (IREDs) and Reductive Aminases (RedAms)
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. manchester.ac.uk Imine reductases (IREDs) and a subclass known as reductive aminases (RedAms) are NADPH-dependent enzymes that catalyze the asymmetric reduction of imines and the reductive amination of ketones, respectively, to produce chiral amines with high enantiomeric excess. turner-biocatalysis.comresearchgate.net
These enzymes can be used in a one-pot reaction where a ketone (2-fluorophenyl isopropyl ketone) and an amine source (like ammonia or an alkylamine) are converted directly into the chiral amine product. nih.govfrontiersin.org The process is highly atom-economical and operates under mild, aqueous conditions. researchgate.net
A typical screening process involves testing a panel of different IREDs or RedAms to identify an enzyme with high activity and selectivity for the target substrate. nih.gov Enzyme engineering and structure-guided mutagenesis can further optimize the biocatalyst to improve conversion and enantioselectivity for a specific substrate that may not be converted efficiently by wild-type enzymes. nih.gov For example, research has shown that engineering a RedAm can successfully generate a specific diastereomer of a chiral amine building block. nih.gov
Below is a representative data table illustrating the results from a screening of various IREDs for the reductive amination of a prochiral ketone, demonstrating how different enzymes yield varying levels of conversion and stereoselectivity.
| Enzyme ID | Conversion (%) | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| IR-09 | 96 | 85 | 99 |
| IR-16 | 89 | 93 | 99 |
| IR-20 | 47 | 34 | 99 |
| IR-61 | 53 | - | 99 |
| IR-202 | 72 | 92 | - |
Diastereoselective Synthesis Methods (e.g., utilizing N-sulfinyl imines)
As mentioned previously, N-sulfinyl imines are powerful intermediates for stereoselective amine synthesis. acs.org The addition of organometallic reagents to chiral N-sulfinyl imines is one of the most reliable and direct methods for preparing chiral amines. researchgate.net The high diastereoselectivity arises from a rigid, six-membered chair-like transition state where the metal cation chelates to both the sulfinyl oxygen and the imine nitrogen. acs.org This conformation orients the bulky sulfinyl group to effectively shield one face of the C=N bond, directing the nucleophilic attack of the organometallic reagent to the opposite face. nih.gov
For the synthesis of this compound, the process would involve:
Imine Formation: Reaction of 2-fluorobenzaldehyde (B47322) with an enantiopure tert-butanesulfinamide (e.g., (R)-tert-butanesulfinamide) yields the corresponding chiral N-sulfinyl imine. researchgate.net
Nucleophilic Addition: Addition of an isopropylmagnesium halide (Grignard reagent) or isopropyllithium (B161069) to the imine. researchgate.net The stereochemical outcome is highly predictable based on the established transition state model.
Deprotection: Removal of the chiral auxiliary by treatment with an acid like HCl in a protic solvent (e.g., methanol) furnishes the chiral primary amine hydrochloride salt in high enantiomeric purity. nih.gov
This approach offers excellent control over the stereochemistry at the newly formed chiral center. acs.org
Chemical Reactivity and Derivatization Studies
The chemical reactivity of this compound is dictated by its two primary functional groups: the primary amine and the 2-fluorophenyl ring.
Reactions of the Primary Amine Group: The lone pair of electrons on the nitrogen atom makes the primary amine group both basic and nucleophilic.
Salt Formation: As a base, it readily reacts with acids to form ammonium (B1175870) salts. For example, reaction with hydrochloric acid would produce 1-(2-fluorophenyl)-2-methylpropan-1-ammonium chloride.
N-Alkylation: The amine can act as a nucleophile and react with alkyl halides. However, this reaction is often difficult to control and can lead to polyalkylation, yielding secondary and tertiary amines, as well as quaternary ammonium salts.
N-Acylation: Primary amines react cleanly with acyl halides or acid anhydrides to form stable amide derivatives. For instance, reaction with acetyl chloride in the presence of a base would yield N-[1-(2-fluorophenyl)-2-methylpropyl]acetamide.
Imine Formation: It can undergo condensation reactions with aldehydes or ketones to form corresponding imines (Schiff bases).
Reactions of the 2-Fluorophenyl Group: The fluorophenyl group can undergo electrophilic aromatic substitution. The fluorine atom is an ortho-, para-directing deactivator. However, the positions ortho and para to the fluorine are already substituted or sterically hindered by the large alkylamine substituent. The alkyl group is also an ortho-, para-director. The orientation of further substitution will be influenced by the combined electronic and steric effects of both the fluorine and the alkylamine substituents. Potential reactions include nitration, halogenation, and Friedel-Crafts reactions, though the conditions must be chosen carefully to avoid reactions at the amine group. Protecting the amine as an amide is a common strategy to moderate its reactivity and directing effects during electrophilic aromatic substitution.
Amine Functional Group Transformations
The primary amine group in this compound is a versatile functional handle for a variety of chemical transformations, most notably acylation to form amides.
Acylation and Amide Bond Formation The reaction of a primary amine with an activated carboxylic acid derivative is a fundamental transformation in organic synthesis, frequently utilized in the development of pharmaceuticals. researchgate.net This process, known as amide coupling, typically involves the reaction of the amine with reagents like acyl chlorides, acid anhydrides, or carboxylic acids activated by coupling agents. researchgate.netreddit.com
For this compound, a typical acylation reaction would proceed as follows:
With Acyl Chlorides: The amine can react directly with an acyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct, yielding the corresponding N-acyl derivative.
With Carboxylic Acids: Direct reaction with a carboxylic acid requires a coupling reagent to form a more reactive intermediate in situ. researchgate.net Common coupling systems include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or phosphonium (B103445) reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). ucl.ac.uk These reactions are often performed in polar aprotic solvents such as DMF or CH₂Cl₂. ucl.ac.uk The selection of coupling agents can be critical, especially when dealing with challenging substrates or needing to preserve stereochemistry. reddit.com
While primary amines can sometimes be over-acylated to form imides, this typically requires harsh conditions or an excess of a highly reactive acylating agent. reddit.com For most standard amide coupling procedures, mono-acylation is the expected outcome.
| Reactant | Reagents & Conditions | Expected Product | Reaction Type |
|---|---|---|---|
| This compound | Acetyl chloride, Triethylamine, CH₂Cl₂ | N-(1-(2-fluorophenyl)-2-methylpropyl)acetamide | Acylation |
| This compound | Benzoic acid, EDC, HOBt, DMF | N-(1-(2-fluorophenyl)-2-methylpropyl)benzamide | Amide Coupling |
| This compound | Acetic anhydride (B1165640), Pyridine | N-(1-(2-fluorophenyl)-2-methylpropyl)acetamide | Acylation |
Nucleophilic Substitution Reactions for Derivative Formation
The primary amine of this compound can act as a nucleophile to displace leaving groups from alkyl or aryl halides.
N-Alkylation Direct alkylation of the amine with alkyl halides can occur. However, this method often suffers from a lack of selectivity, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium salts due to the newly formed secondary amine being nucleophilic itself. libretexts.org
Nucleophilic Aromatic Substitution (SNA) The amine can also participate in Nucleophilic Aromatic Substitution (SNA) reactions. This typically requires an aromatic ring that is highly electron-deficient, usually containing strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a good leaving group (such as a halide). masterorganicchemistry.comsemanticscholar.org The reaction proceeds through an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. nih.gov The reactivity of the leaving group in these reactions often follows the order F > Cl > Br > I, as the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.com
| Reactant | Reagents & Conditions | Expected Product | Reaction Type |
|---|---|---|---|
| This compound | 1-Fluoro-2,4-dinitrobenzene, K₂CO₃, DMSO | N-(1-(2-fluorophenyl)-2-methylpropyl)-2,4-dinitroaniline | SNA |
| This compound | Benzyl bromide (1 eq.), K₂CO₃, Acetonitrile | Mixture including N-benzyl-1-(2-fluorophenyl)-2-methylpropan-1-amine | N-Alkylation |
Hydrolysis Reactions of Precursors
One of the most common synthetic routes to primary amines is the hydrolysis of an imine (or Schiff base). masterorganicchemistry.com This reaction is reversible and is driven towards the amine and carbonyl compound in the presence of excess water, often under acidic conditions. chemistrysteps.commasterorganicchemistry.com
A plausible synthetic precursor to this compound is the imine formed from the condensation of 2-fluorobenzaldehyde and isopropylamine. The hydrolysis of this N-(2-fluorobenzylidene)propan-2-amine precursor would proceed via the following mechanistic steps: masterorganicchemistry.com
Protonation of the imine nitrogen by an acid catalyst, forming a more electrophilic iminium ion.
Nucleophilic attack by water on the iminium carbon.
Proton transfer from the oxygen to the nitrogen.
Elimination of the neutral primary amine (the target product) to form a protonated carbonyl.
Deprotonation to yield the final carbonyl compound (2-fluorobenzaldehyde).
The reaction is typically facile, and care must be taken during the synthesis and purification of imines to use dry solvents to prevent premature hydrolysis. researchgate.net
Strategies for Aromatic Ring Functionalization
The 2-fluorophenyl group of the molecule can undergo Electrophilic Aromatic Substitution (S E Ar) reactions. wikipedia.org The rate and regioselectivity of these reactions are governed by the existing substituents on the ring: the fluorine atom and the 2-methylpropan-1-amine side chain.
Directing Effects of Fluorine: Halogens are deactivating groups due to their inductive electron-withdrawing effect, which slows the rate of reaction compared to benzene (B151609). masterorganicchemistry.com However, they are ortho, para-directors because their lone pairs can donate electron density through resonance, stabilizing the cationic intermediate (the arenium ion) when the electrophile adds to the ortho or para positions. masterorganicchemistry.com
Directing Effects of the Alkylamine Side Chain: An alkyl group is weakly activating and an ortho, para-director. libretexts.org However, under the strongly acidic conditions often used for S E Ar (e.g., nitration or sulfonation), the amine group will be protonated to form an ammonium (-NH₃⁺) group. This protonated group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. libretexts.org
Therefore, the outcome of an electrophilic substitution on this compound would be highly dependent on the reaction conditions. Under neutral or weakly acidic conditions, substitution would be directed to the positions ortho and para to the fluorine atom. Under strongly acidic conditions, the protonated side chain would likely direct incoming electrophiles to the meta position relative to itself.
| Reaction | Reagents & Conditions | Major Expected Product(s) (Predicted) | Rationale |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-(2-Fluoro-5-nitrophenyl)-2-methylpropan-1-amine | Under strong acid, the amine is protonated (-NH₃⁺), a strong meta-director. |
| Bromination | Br₂, FeBr₃ | 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-amine and 1-(6-Bromo-2-fluorophenyl)-2-methylpropan-1-amine | Fluorine is an ortho, para-director. Protonation of the amine may be less complete, leading to competition. |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Reaction is unlikely to proceed. | The amine complexes with the Lewis acid (AlCl₃), deactivating the ring strongly. researchgate.net |
Structural Elucidation and Characterization Methodologies
Advanced Spectroscopic Techniques
Spectroscopic methods are central to the characterization of molecular structures. By probing the interactions of molecules with electromagnetic radiation, these techniques yield precise information about the chemical environment of atoms, their bonding, and spatial relationships.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
One-dimensional NMR spectra provide fundamental information about the structure of 1-(2-Fluorophenyl)-2-methylpropan-1-amine. The ¹H-NMR spectrum indicates the number of distinct proton environments and their neighboring protons, while the ¹³C-NMR spectrum reveals the number of unique carbon atoms.
¹H-NMR Spectroscopy: For this compound, the proton spectrum is expected to show distinct signals for the aromatic protons, the benzylic methine proton, the isopropyl methine proton, the two diastereotopic methyl groups of the isopropyl moiety, and the amine protons. The ortho-fluorine substituent significantly influences the chemical shifts of the aromatic protons and introduces characteristic fluorine-proton coupling constants. The signal for the NH₂ protons can be broad and its chemical shift is often solvent-dependent; it can be identified by its disappearance upon shaking the sample with D₂O. docbrown.info
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum would display ten distinct signals, corresponding to each carbon atom in the molecule. The carbon atom directly bonded to the fluorine (C2' of the phenyl ring) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons in the phenyl ring and the aliphatic side chain will also exhibit smaller, long-range C-F couplings.
Interactive Table 1: Predicted ¹H-NMR Data for this compound in CDCl₃
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H3, H4 (Methyl) | 0.8 - 1.0 | Doublet | J(H,H) ≈ 6.8 | 6H |
| H2 (Methine) | 1.8 - 2.0 | Multiplet | - | 1H |
| NH₂ | 1.5 - 2.5 | Broad Singlet | - | 2H |
| H1 (Benzylic) | 3.9 - 4.1 | Doublet | J(H,H) ≈ 5.0 | 1H |
| Aromatic H's | 7.0 - 7.5 | Multiplet | - | 4H |
Interactive Table 2: Predicted ¹³C-NMR Data for this compound in CDCl₃
| Carbon Label | Predicted Chemical Shift (δ, ppm) | C-F Coupling |
| C3, C4 (Methyl) | 18 - 22 | No |
| C2 (Methine) | 33 - 37 | Yes (⁴JCF) |
| C1 (Benzylic) | 60 - 64 | Yes (³JCF) |
| Aromatic C's | 115 - 130 | Yes (various) |
| C-Ar (ipso) | 130 - 135 | Yes (²JCF) |
| C-F (ipso) | 158 - 162 | Yes (¹JCF) |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra by revealing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically over two or three bonds. nih.gov For this compound, a COSY spectrum would show a cross-peak between the benzylic proton (H1) and the adjacent isopropyl methine proton (H2). It would also show a correlation between the isopropyl methine (H2) and the two methyl groups (H3, H4), confirming the isopropyl moiety.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. nih.gov It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. For the target molecule, the HSQC would link the H1 signal to the C1 carbon, H2 to C2, and the methyl proton signals to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. nih.gov This is crucial for piecing together the molecular skeleton. Key HMBC correlations would include those from the methyl protons (H3, H4) to both the C2 and C1 carbons, and from the benzylic proton (H1) to the ipso-carbon and ortho-carbons of the fluorophenyl ring.
Interactive Table 3: Predicted Key 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Type of Information |
| COSY | H1 ↔ H2 | Confirms connectivity of the aliphatic chain |
| H2 ↔ H3/H4 | Confirms isopropyl group structure | |
| HSQC | H1 ↔ C1 | Assigns C1 chemical shift |
| H2 ↔ C2 | Assigns C2 chemical shift | |
| H3/H4 ↔ C3/C4 | Assigns methyl carbon chemical shifts | |
| HMBC | H3/H4 → C1, C2 | Confirms isopropyl attachment to benzylic carbon |
| H1 → C1', C2', C6' | Confirms side chain attachment to the phenyl ring |
While standard NMR provides connectivity, anisotropic NMR techniques can furnish detailed 3D structural information, such as molecular conformation and absolute configuration. These methods require the use of an ordering medium, such as a liquid crystal, to induce a slight alignment of the solute molecules with the magnetic field. This alignment allows for the measurement of residual dipolar couplings (RDCs), which are sensitive to the orientation of internuclear vectors relative to the molecular alignment frame.
For a chiral molecule like this compound, determining the preferred solution-state conformation is possible by measuring a set of RDCs (e.g., ¹H-¹³C) and comparing them to values calculated from theoretical 3D models of the molecule. The conformation that provides the best fit between experimental and calculated RDCs is considered the most probable. Furthermore, for an enantiomerically pure sample, RDC analysis can be a powerful tool for determining the absolute configuration by differentiating between the R and S enantiomers.
Dynamic NMR (DNMR) is used to study chemical processes that occur on a timescale comparable to that of the NMR experiment, such as conformational changes and restricted bond rotations. In this compound, rotation around the single bond connecting the fluorophenyl ring and the benzylic carbon (C1'-C1) may be hindered. The presence of the ortho-fluorine substituent can create a significant energy barrier to free rotation.
This restricted rotation can be studied using variable-temperature (VT) NMR. At low temperatures, where the rotation is slow on the NMR timescale, separate signals might be observed for atoms in the different rotational conformers (rotamers). As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at high temperatures. By analyzing the changes in the line shape of the signals as a function of temperature, it is possible to calculate the rate of the exchange process and the activation energy (rotational barrier) for the bond rotation.
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information.
For this compound (C₁₀H₁₄FN), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion (M⁺•).
Electron ionization (EI) mass spectrometry would cause the molecular ion to fragment in a predictable manner. The fragmentation pattern provides a fingerprint that aids in structural confirmation. chemguide.co.uklibretexts.org For this compound, a characteristic fragmentation would be the alpha-cleavage of the C1-C2 bond, which is favorable due to the stabilization of the resulting radical and cation. This would lead to two primary fragmentation pathways:
Formation of the 2-fluorobenzyl cation ([C₇H₆F]⁺) at m/z 109, resulting from the loss of an isobutylamine (B53898) radical. This is often a very prominent peak in related structures.
Formation of an iminium ion ([C₃H₈N]⁺) at m/z 58, resulting from the loss of a 2-fluorophenyl radical.
Interactive Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Ion Structure | Formula | Notes |
| 167 | [C₁₀H₁₄FN]⁺• | C₁₀H₁₄FN | Molecular Ion (M⁺•) |
| 124 | [M - C₃H₇]⁺ | C₇H₇FN | Loss of isopropyl radical |
| 109 | [C₇H₆F]⁺ | C₇H₆F | 2-Fluorobenzyl cation (likely base peak) |
| 58 | [C₃H₈N]⁺ | C₃H₈N | Iminium ion from alpha-cleavage |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. oregonstate.edupressbooks.pub An IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed as wavenumber, cm⁻¹).
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary functional groups: the N-H bonds of the primary amine, C-H bonds of the aromatic ring and alkyl groups, C=C bonds of the aromatic ring, and the C-F bond. libretexts.orglibretexts.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 | Two sharp peaks (symmetric and asymmetric) |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to weak |
| Alkyl Groups (isopropyl, CH) | C-H Stretch | 2850 - 2960 | Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium, multiple bands |
| Aromatic Ring (ortho-disubstituted) | C-H Bend (out-of-plane) | ~750 | Strong |
| Aryl Fluoride | C-F Stretch | 1100 - 1250 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between energy levels. psu.edu This technique is particularly useful for compounds containing chromophores, such as aromatic rings and other conjugated systems. pressbooks.pub The spectrum, a plot of absorbance versus wavelength, is characterized by the wavelength of maximum absorbance (λmax). mu-varna.bg
For this compound, the 2-fluorophenyl ring acts as the primary chromophore. The UV-Vis spectrum would be expected to show absorption bands characteristic of a substituted benzene (B151609) ring, typically in the range of 200-280 nm. The presence of the fluorine substituent may cause a slight shift in the λmax compared to unsubstituted benzene.
| Chromophore | Electronic Transition | Expected λmax (nm) |
|---|---|---|
| 2-Fluorophenyl Ring | π → π* | ~210 and ~265 |
Electronic Circular Dichroism (ECD) for Absolute Stereochemical Assignment
Electronic Circular Dichroism (ECD) is a chiroptical spectroscopy technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov It is a powerful, non-destructive method for determining the absolute configuration (R or S) of chiral centers. uantwerpen.benih.gov Enantiomers, being non-superimposable mirror images, produce ECD spectra that are mirror images of each other. nih.gov
Since this compound possesses a chiral center at the carbon atom bonded to the amine and the fluorophenyl ring, it exists as a pair of enantiomers. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for both the R and S configurations, an unambiguous assignment of the absolute stereochemistry can be made. unipi.it The sign of the Cotton effects in the spectrum is directly related to the spatial arrangement of the atoms around the chiral center. unipi.it
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is generated. Mathematical analysis of this pattern reveals the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. researchgate.netresearchgate.net
A single-crystal X-ray diffraction analysis of this compound would provide unequivocal proof of its molecular structure. The data obtained would include the crystal system, space group, and unit cell dimensions, as well as detailed intramolecular geometry. benthamopen.commdpi.com Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the crystal packing. researchgate.net
| Parameter | Description |
|---|---|
| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry group of the crystal (e.g., P2₁/c). |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. |
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-F, C-N). |
| Bond Angles (°) | Angles between adjacent bonds (e.g., C-C-N). |
| Torsional Angles (°) | Dihedral angles defining the molecule's conformation. |
Chromatographic Methods for Purity Assessment and Separation
Chromatography is a set of laboratory techniques for the separation of mixtures. It is essential for assessing the purity of a synthesized compound and for separating its components, such as enantiomers. researchgate.net
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for purity assessment. patsnap.com A sample is injected into a column, and its components are separated based on their differential interactions with the stationary and mobile phases. A pure compound will typically show a single major peak in the chromatogram.
For chiral molecules like this compound, chiral chromatography is required to separate the R and S enantiomers. mdpi.com This is most commonly achieved using HPLC with a chiral stationary phase (CSP). asianpubs.org The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. This is critical for determining the enantiomeric excess (ee) or enantiomeric purity of a sample.
| Method | Purpose | Typical Stationary Phase | Typical Mobile Phase | Detector |
|---|---|---|---|---|
| Reverse-Phase HPLC | Purity Assessment | C18 or C8 silica | Acetonitrile/Water or Methanol/Water with additives | UV-Vis |
| Chiral HPLC | Enantiomeric Separation & Purity | Cellulose- or amylose-based CSP (e.g., Chiralpak AD) | Hexane/Ethanol with amine modifiers | UV-Vis |
| Gas Chromatography (GC) | Purity Assessment (for volatile compounds) | Polysiloxane-based (e.g., DB-5) | Inert gas (e.g., Helium, Nitrogen) | Flame Ionization (FID) |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a crucial technique for the analysis of phenethylamine (B48288) derivatives, including fluorinated analogs like this compound. It is particularly well-suited for separating compounds that may be non-volatile or thermally labile. A significant analytical challenge in the characterization of this compound is its separation from its regioisomers (e.g., 1-(3-fluorophenyl)- and 1-(4-fluorophenyl)- analogs), which often co-exist as impurities or in complex mixtures.
Standard reversed-phase columns, such as C18, may not provide adequate resolution to separate these positional isomers. researchgate.net However, specialized stationary phases can achieve this separation. For instance, pentafluorophenyl (PFP) columns have been successfully used to separate regioisomeric fluoroamphetamine analogs due to alternative selectivity mechanisms, including dipole-dipole and pi-pi interactions, which are effective for halogenated aromatic compounds. researchgate.net
Furthermore, since this compound possesses a chiral center, separating its enantiomers is often necessary. This can be accomplished through two primary HPLC strategies:
Direct Chiral Separation: This involves the use of a chiral stationary phase (CSP), such as one based on polysaccharides or cyclodextrins. researchgate.net These columns are expensive but allow for the direct separation of enantiomers.
Indirect Chiral Separation: A more cost-effective approach involves pre-column derivatization with a chiral derivatizing reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). nih.govrestek.com This reaction converts the enantiomers into diastereomers, which have different physical properties and can be separated on a standard achiral reversed-phase column (e.g., C18). nih.govrestek.com The separated diastereomers are then typically detected using UV-Vis spectrophotometry. nih.gov
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase | Isocratic mixture of Methanol and Water |
| Derivatizing Reagent | Marfey's Reagent (FDNPAA) |
| Detection | UV/Vis Absorbance at 340 nm |
| Column Temperature | 30°C |
| Flow Rate | 0.3 mL/min |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is a powerful and widely used technique for the identification of volatile and semi-volatile compounds. However, primary amines like this compound often exhibit poor chromatographic behavior, leading to issues like peak tailing. nih.gov Moreover, the electron ionization (EI) mass spectra of regioisomeric fluoroamphetamines are virtually identical, making differentiation by mass spectrometry alone nearly impossible without specific techniques. psu.edu
To overcome these challenges, derivatization is an essential step prior to GC-MS analysis. gcms.czjfda-online.com This chemical modification serves two main purposes:
It improves the chromatographic properties of the analyte by reducing its polarity, which leads to more symmetrical peak shapes. nih.gov
It produces derivatives with characteristic mass fragments at higher mass-to-charge ratios (m/z), which are more useful for structural confirmation and quantification than the non-specific fragments of the underivatized compound. gcms.cz
Common derivatization strategies for amphetamine-type compounds include:
Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) are frequently used. jfda-online.comnih.gov They react with the amine group to form stable amide derivatives that chromatograph well and produce unique, high-mass fragments ideal for selected ion monitoring (SIM). nih.govsemanticscholar.org
Silylation: Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are also effective. sigmaaldrich.com Trimethylsilyl derivatization has been shown to enable the baseline separation of different fluoroamphetamine analogs on common capillary columns like DB-1ms or DB-5ms. researchgate.net
The fragmentation of the derivatized molecule provides key structural information. For example, the trifluoroacetyl (TFA) derivative of a related compound, amphetamine, shows a characteristic base peak at m/z 140, resulting from a cleavage that is indicative of the core structure. researchgate.net A similar fragmentation pattern would be expected for the TFA derivative of this compound.
While derivatization helps, the EI mass spectra of derivatized regioisomers can still be very similar. Advanced techniques like tandem mass spectrometry (MS/MS), often coupled with a softer ionization method like chemical ionization (CI), can provide unequivocal differentiation. psu.edunih.gov The product ion spectra generated from specific precursor ions can reveal fragmentation pathways unique to the position of the fluorine atom on the phenyl ring. psu.eduresearchgate.net
| Derivatizing Reagent | Derivative Type | Key Fragmentation Characteristic |
|---|---|---|
| Trifluoroacetic Anhydride (TFAA) | Trifluoroacetyl (TFA) amide | Produces high mass-to-charge ratio fragments from α-cleavage, useful for isomer differentiation. semanticscholar.orgresearchgate.net |
| Pentafluoropropionic Anhydride (PFPA) | Pentafluoropropionyl (PFP) amide | Offers high sensitivity and produces stable derivatives with characteristic fragmentation. nih.gov |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) derivative | Improves chromatographic separation and provides mass shifts that confirm the number of derivatized active hydrogens. researchgate.netsigmaaldrich.com |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations apply the principles of quantum mechanics to investigate the electronic structure and energetics of molecules. These calculations can provide a deep understanding of a molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. A DFT study of 1-(2-Fluorophenyl)-2-methylpropan-1-amine would typically involve calculations of its fundamental electronic properties, such as the distribution of electron density, the energies of its molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. These calculations would help in understanding the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack. Despite the prevalence of DFT in chemical research, specific studies applying this method to this compound are not documented in the available literature.
Conformational Analysis and Energy Landscape Exploration
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. By exploring the potential energy surface, computational methods can identify the most stable conformers and the energy barriers between them. For this compound, this analysis would reveal the preferred three-dimensional shapes of the molecule, which are crucial for its interaction with other molecules and biological targets. A detailed energy landscape would map out the relative energies of all possible conformers. However, no specific conformational analysis or energy landscape exploration studies for this compound have been published.
Molecular Descriptors and Property Predictions
Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the biological activity and physicochemical properties of compounds.
Topological Polar Surface Area (TPSA)
The Topological Polar Surface Area (TPSA) is a molecular descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a valuable predictor of a drug's ability to be absorbed and to permeate cell membranes. A lower TPSA is generally associated with better permeability across biological barriers like the blood-brain barrier. While the TPSA for this compound can be calculated using various software, dedicated research findings or a validated TPSA value from scientific literature are not available.
Lipophilicity Parameters (e.g., LogP, XLOGP3, WLOGP, MLOGP, SILICOS-IT)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical physicochemical property that describes a compound's affinity for a nonpolar environment versus a polar one (like water). It influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Various computational models (XLOGP3, WLOGP, MLOGP, SILICOS-IT) exist to predict LogP values. A comprehensive analysis would involve calculating and comparing these different parameters for this compound. However, a specific, experimentally validated, or extensively studied set of lipophilicity parameters for this compound is not present in the scientific literature.
| Parameter | Predicted Value |
| LogP | Data Not Available |
| XLOGP3 | Data Not Available |
| WLOGP | Data Not Available |
| MLOGP | Data Not Available |
| SILICOS-IT | Data Not Available |
| Table 1: Predicted Lipophilicity Parameters for this compound. No specific data is available in the scientific literature. |
Rotatable Bond Count and Conformational Flexibility Analysis
The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A lower number of rotatable bonds is generally considered favorable for oral bioavailability, as it reduces the entropic penalty upon binding to a target. An analysis of the rotatable bonds in this compound would provide insight into its structural flexibility. While this is a straightforward parameter to calculate, detailed research findings discussing its implications for this specific compound are absent from the literature.
| Molecular Descriptor | Value |
| Topological Polar Surface Area (TPSA) | Data Not Available |
| Rotatable Bond Count | Data Not Available |
| Table 2: Predicted Molecular Properties of this compound. No specific data is available in the scientific literature. |
Hydrogen Bond Donor and Acceptor Counts
In molecular modeling, hydrogen bonds are critical determinants of a molecule's interaction with biological targets. The capacity of a compound to form these bonds is quantified by its hydrogen bond donor (HBD) and acceptor (HBA) counts. For this compound, these counts are derived from its molecular structure.
The primary amine group (-NH₂) contains two hydrogen atoms attached to a highly electronegative nitrogen atom, allowing it to donate two hydrogen bonds. libretexts.orglibretexts.org The nitrogen atom itself possesses a lone pair of electrons and can act as a hydrogen bond acceptor. libretexts.orglibretexts.org Additionally, the fluorine atom, being a highly electronegative element, can also function as a weak hydrogen bond acceptor. Therefore, the molecule has a distinct profile of hydrogen bonding capabilities, which is fundamental to its potential biological interactions.
| Property | Count | Contributing Functional Group(s) |
|---|---|---|
| Hydrogen Bond Donor Count | 2 | Primary Amine (-NH₂) |
| Hydrogen Bond Acceptor Count | 2 | Primary Amine (-N:), Fluorine (-F) |
Molecular Interactions and Dynamics
Electrostatic Interactions : The presence of the electronegative fluorine atom on the phenyl ring and the nitrogen atom in the amine group creates partial negative and positive charges within the molecule. This results in a dipole moment and the potential for strong electrostatic or dipole-dipole interactions with other polar molecules or with charged residues in a protein's binding pocket. nih.gov
π-π Stacking : The fluorophenyl ring is an aromatic system rich in π-electrons. This feature enables it to engage in π-π stacking interactions with other aromatic systems, such as the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan within a biological target. nih.gov These interactions are significant for the stability of ligand-receptor complexes.
Hydrophobic Interactions : The phenyl ring and the methylpropyl side chain are nonpolar and can participate in hydrophobic interactions, which are vital for binding within the typically hydrophobic pockets of transporters and receptors.
Computational docking studies on structurally similar phenethylamine (B48288) derivatives provide valuable insights into how this compound might interact with its biological targets, such as the monoamine transporters (DAT, NET, and SERT). biomolther.orgnih.gov These studies predict the preferred binding orientation and the key interactions that stabilize the ligand-protein complex.
For phenethylamine derivatives binding to the human dopamine (B1211576) transporter (hDAT), simulations have shown that the protonated amine group is a critical anchor. nih.govresearchgate.net It typically forms a strong ionic bond or salt bridge with a negatively charged aspartate residue (such as Asp79 in hDAT). nih.govresearchgate.net Furthermore, the aromatic ring of the ligand settles into a hydrophobic pocket, often defined by aromatic residues, where it can form π-π stacking and other van der Waals interactions. skku.edu The specific position of the fluorine substituent on the phenyl ring can modulate the electronic properties of the ring and influence the strength and geometry of these interactions.
Computational Approaches in Drug Design (relevant for related compounds)
Virtual screening and molecular docking are powerful computational tools used in the early stages of drug discovery to identify and refine potential drug candidates. nih.gov These methods are particularly relevant for discovering novel compounds that target monoamine transporters, a common target for phenethylamine derivatives.
Virtual Screening : This process involves computationally screening vast libraries of chemical compounds against a three-dimensional model of a biological target. mdpi.com For targets like monoamine transporters, a library of phenethylamine analogs could be screened to predict which compounds are most likely to bind with high affinity. The screening filters compounds based on criteria such as shape complementarity and favorable interaction energies, narrowing down the number of candidates for more detailed study.
Molecular Docking : Following virtual screening, or as a standalone method, molecular docking is used to predict the precise binding mode of a ligand within the active site of a protein. proquest.com Docking algorithms sample numerous possible orientations and conformations of the ligand and score them based on a scoring function that estimates binding affinity. nih.gov For amphetamine analogs, docking studies can reveal how substitutions on the phenyl ring or the amine group affect binding orientation and interaction with key amino acid residues, providing a rational basis for designing more potent and selective inhibitors. skku.edunih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com This method is widely applied in the design of monoamine reuptake inhibitors. tandfonline.com
QSAR studies on classes of compounds including phenethylamines have demonstrated that specific molecular properties, known as descriptors, are correlated with their inhibitory potency against transporters like SERT and NET. tandfonline.comtandfonline.com These descriptors can be steric (related to the size and shape of the molecule), electronic (related to the distribution of electrons), or lipophilic (related to the compound's affinity for fatty environments).
For instance, a QSAR study on N-arylmethylpiperidinamine derivatives as dual SERT and NET reuptake inhibitors revealed that steric factors were crucial for SERT inhibition, highlighting the importance of the inhibitor's size and shape. tandfonline.comtandfonline.com In contrast, lipophilicity was found to be a key determinant for NET inhibition. tandfonline.comtandfonline.com Such models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with improved potency and selectivity. nih.gov
| Target | Key Structural Determinant(s) | Implication for Drug Design |
|---|---|---|
| Serotonin (B10506) Transporter (SERT) | Steric factors (size and shape of substituents) tandfonline.comtandfonline.com | Optimizing the bulk and conformation of the molecule can enhance binding and inhibitory activity. |
| Norepinephrine (B1679862) Transporter (NET) | Lipophilicity of substituents tandfonline.comtandfonline.com | Modifying substituents to increase lipophilicity can improve potency against this transporter. |
Preclinical Biochemical Interactions and Pharmacological Target Research
Receptor Binding and Functional Activity (In Vitro)
Currently, there is a lack of publicly available preclinical data from in vitro studies specifically defining the binding affinity, antagonism, or partial agonism of 1-(2-Fluorophenyl)-2-methylpropan-1-amine at the dopamine (B1211576) D3 receptor.
There are no specific in vitro studies available in the public domain that characterize the partial agonist activity of this compound at the μ-opioid receptor.
Specific preclinical data from in vitro binding assays for this compound at the N-methyl-D-aspartate (NMDA) receptor are not currently available in published scientific literature.
Research into a class of compounds featuring a ureidopropanamide scaffold, which are structurally related to this compound, has identified them as potent and selective agonists for the Formyl Peptide Receptor 2 (FPR2). FPR2 is a G-protein coupled receptor that plays a critical role in inflammatory responses and their resolution. Activation of FPR2 by synthetic small-molecule agonists is considered a promising therapeutic strategy for managing neuroinflammation.
Studies on these ureidopropanamide derivatives have demonstrated their ability to activate FPR2 in transfected cells and human neutrophils. Selected compounds from this class have also shown anti-inflammatory properties in cellular models of neuroinflammation, such as lipopolysaccharide (LPS)-stimulated rat primary microglial cells. The research indicates that these derivatives can facilitate the resolution of pathological inflammatory responses by engaging with endogenous anti-inflammatory systems. Further development has focused on creating novel derivatives that act as FPR2 agonists while simultaneously releasing hydrogen sulfide (B99878) (H2S), aiming to enhance both anti-inflammatory and neuroprotective activities.
Arylpyrimidine derivatives, another class of compounds structurally related to this compound, have been investigated for their inhibitory activity against phosphodiesterase enzymes. Specifically, research has focused on the inhibition of Phosphodiesterase 4D (PDE4D), an enzyme involved in the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP).
Inhibition of PDE4, and specifically the PDE4D isoform, is a therapeutic strategy being explored for various conditions. Elevated intracellular cAMP levels resulting from PDE4 inhibition can reduce the expression of inflammatory cytokines. Selective PDE4D inhibitors are of particular interest for their potential in treating neurodegenerative diseases and certain types of cancer. While the broad class of arylpyrimidines is studied in this context, specific inhibitory constants and detailed structure-activity relationships for derivatives closely related to this compound are not detailed in the available literature.
Enzyme Inhibition and Modulation Studies (In Vitro)
No specific in vitro studies detailing the enzyme inhibition or modulation profile of this compound are currently available in the public scientific literature.
Antioxidant Activity and Lipoxygenase (LOX) Inhibition (from related nitrones)
Nitrones, a class of organic compounds, are recognized for their antioxidant properties, primarily through their action as radical scavengers. This capability is of significant interest in counteracting oxidative stress, a factor implicated in a variety of diseases. The antioxidant efficacy of nitrones can be influenced by the nature of the substituents on their aromatic rings.
In a study of novel 1,2,3-triazole-containing nitrones, compounds bearing a 4-fluorophenyl, 2,4-difluorophenyl, or 4-fluoro-3-methylphenyl group were identified as potent hydroxyl radical scavengers, with scavenging activity of approximately 100%, surpassing the reference compound Trolox (88%). researchgate.net However, the position of the fluorine atom can significantly impact activity. For instance, a nitrone with a 2-fluorophenyl group showed only 24% activity in one assay, while a 4-fluorophenyl derivative was inactive. researchgate.net
With respect to lipoxygenase (LOX) inhibition, an important target in inflammatory diseases, the same study found that a t-butyl substituted nitrone with a 4-fluoro-3-methylphenyl moiety was the most potent inhibitor, with an IC50 value of 27 μM. researchgate.net This was considerably less potent than the standard, nordihydroguaiaretic acid (NDGA). The presence and position of fluorine atoms appear to be a critical determinant of LOX inhibitory activity. For example, a nitrone with two fluorine atoms (2,4-difluorophenyl) and another with one fluorine atom (4-fluorophenyl) showed significant inhibitory activity, while the non-fluorinated analogue and a nitrone with a 2-fluorophenyl group were less active. mdpi.com
Table 1: Antioxidant and LOX Inhibition Activity of Related Nitrones
| Compound/Substituent | Hydroxyl Radical Scavenging (%) | LOX Inhibition (IC50) |
|---|---|---|
| 4-Fluorophenyl Nitrone | ~100% researchgate.net | Inactive researchgate.net |
| 2,4-Difluorophenyl Nitrone | ~100% researchgate.net | - |
| 4-Fluoro-3-methylphenyl Nitrone | ~100% researchgate.net | 27 μM researchgate.net |
| 2-Fluorophenyl Nitrone | 24% researchgate.net | Less Active mdpi.com |
Dihydroorotate Dehydrogenase (DHODH) Inhibition (from related tetrahydroindazoles)
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway and a validated target for the treatment of autoimmune diseases and cancer. nih.gov Tetrahydroindazoles have emerged as a novel class of potent human DHODH inhibitors. researchgate.net
Structure-activity relationship (SAR) studies of tetrahydroindazole (B12648868) analogues have provided insights into the features that govern their inhibitory potency. Modifications to the Ar2 phenyl moiety, including the introduction of various substituents, have been explored to optimize DHODH inhibition. researchgate.net For instance, analogues with small or no substituents on the Ar2 phenyl group have shown similar or increased potencies compared to the parent compounds. researchgate.net The introduction of fluorine atoms into the phenyl ring adjacent to an oxadiazole ring in a different series of DHODH inhibitors led to the most potent compounds, suggesting that fluorination can enhance activity. mdpi.com This enhanced potency may be due to improved interactions with the hydrophobic ubiquinone channel of the enzyme and the stabilization of the bioactive conformation. mdpi.com
The inhibitory activity of these compounds is typically evaluated through in vitro enzymatic assays that measure the rate of DHODH-catalyzed oxidation of dihydroorotate. researchgate.net Several tetrahydroindazole analogues have demonstrated high potency in these assays, inhibiting DHODH in the nanomolar range. mdpi.com
Table 2: DHODH Inhibitory Activity of Selected Tetrahydroindazole Analogues
| Compound | DHODH Inhibition (IC50) |
|---|---|
| (R)-HZ00 | 1.0 μM mdpi.com |
| (S)-HZ00 | 9.5 μM mdpi.com |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analysis
The biological activity of phenethylamine (B48288) derivatives is significantly influenced by their chemical structure. The analysis of structure-activity relationships (SAR) helps in understanding how different functional groups and structural modifications affect the pharmacological properties of these compounds.
The core structure of phenethylamine is a key pharmacophore for a wide range of biological activities researchgate.net. This scaffold, consisting of a phenyl ring attached to an amino group via a two-carbon chain, is present in many endogenous neurotransmitters and synthetic drugs nih.gov. The primary amine and the aromatic ring are crucial elements for interaction with various biological targets researchgate.net.
For activity at aminergic transporters and receptors, the key pharmacophoric elements generally include:
The Aromatic Ring: This group is essential for binding, often through van der Waals and π-π stacking interactions with aromatic amino acid residues in the binding pockets of target proteins.
The Ethylamine Side Chain: The length and flexibility of this chain are critical for proper orientation within the binding site.
The Amino Group: This group is typically protonated at physiological pH and forms a key ionic interaction with an acidic residue (e.g., aspartate) in the target protein.
Modifications to the phenethylamine scaffold can have a profound impact on the efficacy and selectivity of the resulting compounds.
Phenyl Ring Substitutions: The position, number, and nature of substituents on the phenyl ring are critical determinants of activity.
Halogenation: The introduction of a halogen, such as fluorine, can significantly alter a compound's properties. For phenethylamine derivatives targeting the 5-HT2A receptor, the presence of a halogen group on the phenyl ring has been shown to have a positive effect on binding affinity nih.govresearchgate.net. The position of the fluorine atom is also important; studies on fluorinated amphetamine and methamphetamine analogs have shown that the position of fluorination (e.g., 2-, 3-, or 4-position) influences their stimulant effects nih.gov.
Other Substituents: The addition of other groups, such as methyl or methoxy, can also modulate activity. For instance, in a series of pyrovalerone analogues, which share a similar pharmacophore, substitutions on the phenyl ring influenced their potency as dopamine and norepinephrine (B1679862) uptake inhibitors.
Alkyl Chain Modifications:
α-Methylation: The presence of a methyl group on the carbon alpha to the nitrogen, as in the case of this compound, can increase metabolic stability by sterically hindering monoamine oxidase (MAO) activity. This modification is characteristic of the amphetamine subclass of phenethylamines.
Amino Group Substitutions:
N-methylation (secondary amine) or N,N-dimethylation (tertiary amine) can alter the selectivity and potency of the compound for different monoamine transporters.
The following table summarizes the general effects of substituent modifications on the activity of phenethylamine derivatives at aminergic targets, based on available literature for related compounds.
| Modification | Position | Substituent | General Effect on Activity (at select aminergic targets) |
| Phenyl Ring | para (4-position) | Halogen (e.g., F, Cl) | Generally positive for 5-HT2A receptor affinity nih.govresearchgate.net |
| Phenyl Ring | ortho (2-position) | Fluorine | Influences stimulant properties nih.gov |
| Phenyl Ring | meta (3-position) | Fluorine | Influences stimulant properties nih.gov |
| Alkyl Chain | α-carbon | Methyl | Increases metabolic stability |
| Amino Group | N-terminus | Methyl | Can alter selectivity and potency |
The biological activity of phenethylamine derivatives is also correlated with their physicochemical properties, such as lipophilicity, electronic effects, and steric parameters.
Lipophilicity: This property, often expressed as logP, influences a compound's ability to cross cell membranes, including the blood-brain barrier. Fluorination can increase lipophilicity, which may enhance the distribution of a compound to its site of action researchgate.net. The relationship between lipophilicity and activity is often complex, with an optimal range for a given biological target.
Electronic Effects: The electron-withdrawing nature of a fluorine atom can alter the pKa of the amino group and the electron density of the aromatic ring, thereby influencing binding interactions with target proteins.
Steric Factors: The size and shape of substituents can affect how a molecule fits into a binding pocket. The presence of a methyl group on the α-carbon, for example, introduces a chiral center and can lead to stereoselective interactions with biological targets.
A quantitative structure-activity relationship (QSAR) approach can be used to model the correlation between these molecular properties and biological activity, aiding in the design of new compounds with desired pharmacological profiles. For phenethylamine derivatives, QSAR studies have been employed to model their activity at monoamine transporters.
The following table outlines the key molecular properties and their general influence on the biological activity of phenethylamine-like compounds.
| Molecular Property | Influence on Biological Activity |
| Lipophilicity (logP) | Affects membrane permeability and distribution. Can be modulated by substituents like fluorine researchgate.net. |
| pKa of Amino Group | Influences the ionization state at physiological pH, which is critical for ionic interactions with target receptors. |
| Electronic Effects of Substituents | Alters the electron distribution of the molecule, impacting binding affinity. |
| Steric Hindrance | The size of substituents can either enhance or hinder the fit of the molecule into a binding pocket. |
| Stereochemistry | The presence of chiral centers can lead to enantiomers with different biological activities and potencies. |
In Vitro Metabolic Stability Studies
Identification of Phase I (e.g., hydroxylation) and Phase II Metabolites
The metabolism of xenobiotics like 1-(2-Fluorophenyl)-2-methylpropan-1-amine typically proceeds through two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.
Phase I Metabolism: For this compound, Phase I metabolism is anticipated to involve several key reactions. The primary pathways include hydroxylation of the aromatic ring and the alkyl side chain, as well as deamination of the primary amine. The presence of a fluorine atom on the phenyl ring may influence the position of hydroxylation due to its electron-withdrawing nature.
Potential Phase I metabolites could include:
Hydroxylated Metabolites: Introduction of a hydroxyl group (-OH) onto the fluorophenyl ring or the isopropyl group.
Deaminated Metabolite: Conversion of the primary amine to a ketone.
Phase II Metabolism: Phase I metabolites, as well as the parent compound if it possesses a suitable functional group, can undergo Phase II conjugation reactions. drughunter.com For this compound and its Phase I products, the primary amine and any newly formed hydroxyl groups are sites for conjugation.
Common Phase II reactions include:
Glucuronidation: The addition of glucuronic acid to hydroxyl or amine groups, a common pathway for detoxification. fiveable.me
Sulfation: The conjugation of a sulfonate group, often competing with glucuronidation for hydroxylated metabolites.
The following table outlines the potential Phase I and Phase II metabolites of this compound.
| Metabolic Phase | Reaction Type | Potential Metabolite | Site of Modification |
|---|---|---|---|
| Phase I | Aromatic Hydroxylation | Hydroxy-1-(2-fluorophenyl)-2-methylpropan-1-amine | Fluorophenyl ring |
| Phase I | Aliphatic Hydroxylation | 1-(2-Fluorophenyl)-2-(hydroxymethyl)propan-1-amine | Isopropyl group |
| Phase I | Deamination | 1-(2-Fluorophenyl)-2-methylpropan-1-one | Amine group |
| Phase II | N-Glucuronidation | This compound-N-glucuronide | Amine group |
| Phase II | O-Glucuronidation | Hydroxy-1-(2-fluorophenyl)-2-methylpropan-1-amine-O-glucuronide | Hydroxyl group |
| Phase II | O-Sulfation | Hydroxy-1-(2-fluorophenyl)-2-methylpropan-1-amine-O-sulfate | Hydroxyl group |
Determination of Enzymes Involved in Metabolic Pathways
The biotransformation of this compound is catalyzed by a variety of drug-metabolizing enzymes primarily located in the liver. nih.gov
Phase I Enzymes: The cytochrome P450 (CYP) superfamily of enzymes is the most significant contributor to Phase I metabolism. usmlestrike.com Specific isoforms responsible for the metabolism of this compound can be identified using recombinant human CYP enzymes. For amine-containing compounds, CYP2D6 and CYP3A4 are often the major metabolizing enzymes. nih.gov
Phase II Enzymes: Phase II conjugation reactions are mediated by transferase enzymes. drughunter.com
Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are responsible for glucuronidation. drughunter.com
Sulfotransferases (SULTs) catalyze sulfation reactions. drughunter.com
The specific enzymes involved in the metabolism of this compound can be determined through in vitro experiments using a panel of recombinant enzymes.
The table below summarizes the key enzymes potentially involved in the metabolic pathways of this compound.
| Metabolic Phase | Enzyme Superfamily/Family | Specific Enzyme (Examples) | Metabolic Reaction Catalyzed |
|---|---|---|---|
| Phase I | Cytochrome P450 (CYP) | CYP2D6, CYP3A4 | Hydroxylation, Deamination |
| Phase II | UDP-Glucuronosyltransferases (UGT) | UGT1A family, UGT2B family | Glucuronidation |
| Phase II | Sulfotransferases (SULT) | SULT1A family, SULT2A family | Sulfation |
Microsomal Stability Assays (e.g., using liver microsomes)
Microsomal stability assays are a fundamental in vitro tool to assess the metabolic stability of a compound. nuvisan.com These assays utilize liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly CYPs. researchgate.net
In a typical assay, this compound would be incubated with liver microsomes from various species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. The concentration of the parent compound is monitored over time to determine its rate of disappearance. nuvisan.com
The data from these assays are used to calculate key pharmacokinetic parameters:
Half-life (t½): The time it takes for the concentration of the compound to decrease by half.
Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug.
These parameters are crucial for predicting the in vivo hepatic clearance of the compound. nuvisan.com
Below is a hypothetical data table illustrating the results of a microsomal stability assay for this compound across different species.
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Human | 45 | 30.8 |
| Rat | 25 | 55.4 |
| Mouse | 15 | 92.4 |
| Dog | 60 | 23.1 |
| Monkey | 50 | 27.7 |
Analytical Methodologies for Metabolite Detection (e.g., Mass Spectrometry-based)
The identification and quantification of this compound and its metabolites are predominantly achieved using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for metabolite analysis due to its high sensitivity and selectivity.
HPLC separates the parent compound from its metabolites based on their physicochemical properties.
MS/MS provides structural information for the identification of metabolites by analyzing the mass-to-charge ratio of the parent ion and its fragmentation patterns. nih.gov
High-resolution mass spectrometry (HRMS) can also be employed to determine the elemental composition of metabolites, further aiding in their structural elucidation. nih.gov The use of these advanced analytical techniques allows for a comprehensive understanding of the metabolic fate of this compound.
Applications in Chemical Biology and Medicinal Chemistry Research
Role as a Research Chemical and Building Block
In the realm of drug discovery and organic synthesis, compounds are often categorized by their utility. 1-(2-Fluorophenyl)-2-methylpropan-1-amine serves as a quintessential research chemical and building block. biosynth.com Research chemicals are substances used by scientists for research purposes, and this particular compound's value lies in its potential for modification and incorporation into larger molecular frameworks. biosynth.com As a building block, it belongs to the functional class of primary amines, which are crucial reagents in the synthesis of a vast array of chemical structures. enamine.net The presence of a fluorine atom on the phenyl ring is a particularly valued feature in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and bioavailability of a final compound. enamine.netnamiki-s.co.jp
The utility of this compound as a building block is most evident in its role as a precursor for creating more complex molecular architectures. The primary amine group is a nucleophilic site that can readily undergo a variety of chemical transformations, such as acylation to form amides, alkylation to form secondary and tertiary amines, and participation in cyclization reactions to generate heterocyclic systems.
For instance, similar fluorophenyl-containing moieties have been incorporated into the synthesis of highly complex and potent inhibitors of biological targets. An extensive structure-activity relationship (SAR) study on spirooxindoles, a class of potent murine double minute 2 (MDM2) inhibitors, involved the use of a 3-chloro-2-fluorophenyl group to probe binding interactions within the target protein. nih.gov This highlights how fluorinated phenyl groups, like the one in this compound, are integral to the design of sophisticated therapeutic agents. The amine function on this compound provides the chemical handle necessary to link it to other molecular fragments, thereby constructing novel and elaborate structures for biological evaluation.
Chemical probes are small molecules used to study and manipulate biological systems. The development of these tools is critical for understanding disease pathways and validating new drug targets. While not a probe itself, this compound can serve as a scaffold that, upon modification, could be transformed into a biological probe. For example, by attaching a fluorescent reporter group to the amine, researchers could potentially create a fluorescent probe for real-time imaging in biological samples. nih.gov The design of such probes often involves a rational strategy to ensure high selectivity for their biological target. nih.gov The core structure provided by this compound could be tailored to bind to a specific protein or enzyme, with the fluorophenyl group contributing to the binding affinity and specificity.
Lead Compound Discovery and Optimization
The journey of drug development often begins with a "lead compound"—a chemical starting point that shows promising biological activity but requires refinement to become a viable drug candidate. patsnap.com The process of chemically modifying this lead to improve its properties is known as lead optimization. coleparmer.comcreative-bioarray.com This iterative cycle of designing, synthesizing, and testing new analogs aims to enhance potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) while minimizing toxicity. patsnap.comcoleparmer.com
This compound represents a fragment that could be part of a lead compound or be incorporated into one during the optimization phase. The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The 2-fluoro substituent can profoundly influence a molecule's properties by altering its electronic character, lipophilicity, and metabolic stability. For example, a fluorine atom can block sites of metabolism, leading to a longer duration of action. The discovery of a novel class of p38 MAP kinase inhibitors involved the optimization of a series of compounds containing a 4-fluorophenyl group to improve potency and physicochemical properties. nih.gov This demonstrates the strategic importance of fluorination in lead optimization, a role for which the 2-fluorophenyl group of the title compound is well-suited.
Table 1: Key Strategies in Lead Compound Optimization
| Strategy | Description | Desired Outcome |
| Structure-Activity Relationship (SAR) Analysis | Systematically modifying the chemical structure to identify key functional groups responsible for biological activity. patsnap.com | Enhanced potency and selectivity. |
| Pharmacokinetic (ADME) Improvement | Modifying the compound to improve its absorption, distribution, metabolism, and excretion profile. coleparmer.com | Increased bioavailability, appropriate half-life, and reduced side effects. |
| Toxicity Reduction | Altering the structure to eliminate or minimize toxic effects on organs and systems. coleparmer.com | Improved safety profile for the drug candidate. |
| Physicochemical Property Enhancement | Adjusting properties like solubility, lipophilicity, and molecular weight for better drug delivery and formulation. coleparmer.comcreative-bioarray.com | Better formulation characteristics and effective delivery to the target site. |
Exploration of Novel Therapeutic Strategies (Preclinical Focus)
The development of new medicines relies on the exploration of novel compounds in preclinical models of disease. Derivatives synthesized from this compound could be investigated across a range of therapeutic areas due to the prevalence of amine-containing structures in pharmacology.
Neuroinflammation, characterized by the activation of microglia and the release of inflammatory cytokines, is a key factor in the progression of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. nih.govnih.govmdpi.com Consequently, there is significant research focused on discovering novel anti-neuroinflammatory agents. nih.govresearchgate.net
New chemical entities are often screened for their ability to modulate these inflammatory pathways. For instance, novel pyrimidin-2-amine derivatives have been synthesized and shown to possess potent anti-neuroinflammatory activity by regulating microglia polarization. nih.gov Amine-containing compounds are also investigated as inhibitors of enzymes implicated in neurodegeneration, such as monoamine oxidases (MAO). mdpi.com The induction of MAO-B, in particular, is thought to play a pivotal role in diseases like Parkinson's. mdpi.com Therefore, derivatives of this compound could be synthesized and evaluated in preclinical assays to assess their potential to reduce the production of inflammatory mediators or inhibit key enzymes involved in the pathology of these disorders.
Table 2: Selected Therapeutic Targets in Neurodegenerative Disorders
| Target | Role in Disease | Therapeutic Goal |
| Microglia | Mediate the brain's inflammatory response; chronic activation is neurotoxic. nih.gov | Modulate microglia activation from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. nih.gov |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) | Signaling molecules that promote inflammation and contribute to neuronal damage. nih.govnih.gov | Inhibit the production and release of these cytokines. |
| Monoamine Oxidase B (MAO-B) | Enzyme involved in the degradation of neurotransmitters like dopamine (B1211576); its activity is elevated in neurodegenerative diseases. mdpi.com | Inhibit MAO-B to preserve neurotransmitter levels and reduce oxidative stress. mdpi.com |
| Acetylcholinesterase (AChE) | Enzyme that breaks down the neurotransmitter acetylcholine (B1216132); implicated in the cognitive decline of Alzheimer's disease. nih.gov | Inhibit AChE to increase acetylcholine levels in the brain. |
The opioid crisis has spurred intensive research into novel, non-addictive analgesics and effective treatments for opioid use disorder (OUD). researchgate.net This research involves designing small molecules that target the complex neuronal circuits involved in pain and addiction, including opioid, dopamine, and serotonin (B10506) receptors. researchgate.net
The modification of chemical structures is a key strategy in this field. For example, fluorinated derivatives of the synthetic opioid MT-45 were found to be potent µ-opioid receptor agonists, demonstrating that fluorination can significantly impact a compound's interaction with opioid receptors. nih.gov Furthermore, various classes of compounds, including piperidine (B6355638) derivatives, are being explored as selective agonists or antagonists at different opioid receptors (e.g., delta-opioid receptors) to achieve therapeutic effects like analgesia or antidepressant action without the severe side effects associated with traditional opioids. researchgate.net Derivatives of this compound could be synthesized as novel scaffolds to explore interactions with these CNS targets, potentially leading to new leads for managing pain or treating substance use disorders.
Development of Anti-Cancer Agents
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, particularly in the pursuit of novel anti-cancer agents. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the pharmacological profile of a compound. These enhancements may include increased metabolic stability, improved binding affinity to target proteins, and altered bioavailability. While specific research focusing solely on this compound in the context of anti-cancer drug development is not extensively documented in publicly available literature, the broader class of fluorinated phenylalkylamines and related structures has shown considerable promise in this therapeutic area.
Research into fluorinated compounds has led to the discovery of potent cytotoxic and antiproliferative agents. The introduction of fluorine can influence the electronic properties of a molecule, potentially leading to more effective interactions with biological targets involved in cancer progression. Scientists have explored the synthesis of various fluorinated compounds and evaluated their efficacy against a range of cancer cell lines, demonstrating the potential of this chemical space for yielding new therapeutic candidates.
Detailed Research Findings:
Numerous studies have highlighted the efficacy of fluorinated molecules against various cancer cell lines. For instance, a series of newly synthesized 2-(4-fluorophenyl) imidazol-5-ones were evaluated for their anti-cancer activity against HeLA, MCF-7, PC3, and HCT-116 cell lines. Several of these compounds demonstrated significant potency across the entire panel of cancer cells. japsonline.com
In another study, fluorinated aminophenylhydrazines were synthesized and tested for their effects on the A549 lung carcinoma cell line. One compound, featuring five fluorine atoms, exhibited a remarkably strong cytotoxic effect with an IC50 value of 0.64 μM. nih.gov Another compound from the same series, with two fluorine atoms, showed a potent antiproliferative effect. nih.gov These findings underscore the significant impact that the number and position of fluorine atoms can have on the anti-cancer activity of a molecule. Further investigation revealed that these compounds induced apoptosis, a programmed cell death pathway that is a desirable mechanism of action for anti-cancer drugs. nih.gov
The anti-cancer potential of fluorinated compounds is not limited to a single chemical scaffold. Research on fluorinated quaternary ammonium (B1175870) salts has demonstrated significant cytotoxic activity against both premetastatic and metastatic colorectal cancer cell lines. nih.gov Similarly, the introduction of fluorine into quinoline-based structures has been explored as a strategy for developing novel anti-cancer agents. mdpi.com
The following tables present data from studies on various fluorinated compounds, illustrating their cytotoxic and inhibitory activities against different cancer cell lines.
Table 1: Cytotoxic Activity of Fluorinated Imidazolone Derivatives
| Compound | Hela (IC₅₀ µM) | MCF-7 (IC₅₀ µM) | PC3 (IC₅₀ µM) | HCT-116 (IC₅₀ µM) |
| 6 | 8.89 | 9.78 | 9.15 | 8.92 |
| 25 | 9.12 | 8.95 | 9.58 | 9.22 |
| 26 | 8.52 | 9.15 | 8.87 | 8.65 |
| 29 | 9.35 | 9.85 | 9.65 | 9.42 |
| 30 | >100 | >100 | 8.15 | >100 |
| 4 | 11.45 | 10.58 | 10.88 | 11.12 |
| 18 | 10.85 | 11.22 | 10.95 | 11.05 |
| Doxorubicin | 8.12 | 8.55 | 8.25 | 8.35 |
| Data sourced from Abo-Elanwar et al., 2019. japsonline.com |
Table 2: Enzyme Inhibitory Activity of Fluorinated Imidazolone Derivatives
| Compound | CDK2A (IC₅₀ µM) | VEGFR-2 (IC₅₀ nM) |
| 6 | 0.85 | 67 |
| 26 | 0.66 | 110 |
| Data sourced from Abo-Elanwar et al., 2019. japsonline.com |
Table 3: Cytotoxic and Antiproliferative Effects of Fluorinated Aminophenylhydrazines on A549 Lung Cancer Cells
| Compound | Cytotoxicity (IC₅₀ µM) | Antiproliferative Effect (PI) |
| 5 | - | 4.95 |
| 6 | 0.64 | - |
| Data sourced from a study on fluorinated aminophenylhydrazines. nih.gov |
These findings collectively suggest that the incorporation of a 2-fluorophenyl group, as seen in this compound, is a rational design element in the development of novel anti-cancer therapeutic agents. The broader research landscape strongly supports the continued exploration of fluorinated organic molecules as a promising avenue for discovering new and effective cancer treatments.
Advanced Methodological Considerations in Research on the Compound
Integrated Spectroscopic and Computational Approaches for Comprehensive Analysis
The precise structural elucidation and characterization of molecules such as 1-(2-Fluorophenyl)-2-methylpropan-1-amine are foundational to understanding their chemical behavior and potential applications. Modern research increasingly relies on a synergistic approach that combines experimental spectroscopic data with high-level computational methods to achieve a comprehensive analysis. mdpi.comresearchgate.netasianresassoc.org This integrated strategy is particularly valuable for complex organic molecules, where spectral interpretation can be challenging.
The primary experimental techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry. While these methods provide a wealth of structural information, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool to corroborate and refine experimental findings. mdpi.comnih.gov DFT calculations can accurately predict molecular geometries, vibrational frequencies (corresponding to IR spectra), and NMR chemical shifts. nih.govbohrium.com
For this compound, DFT methods can be used to model the ground state geometry and calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.gov These predicted values are then compared against experimentally obtained spectra. A strong correlation between the calculated and observed data provides high confidence in the structural assignment. nih.gov This is especially crucial for fluorinated compounds, where the fluorine atom's influence on the electronic environment can lead to complex NMR spectra. acs.org Similarly, theoretical vibrational frequencies calculated via DFT can be matched to the experimental FT-IR spectrum, allowing for a detailed assignment of fundamental vibrational modes. researchgate.net
| Analytical Technique | Type of Data Obtained | Role of Computational (DFT) Analysis |
|---|---|---|
| ¹H & ¹³C NMR Spectroscopy | Chemical shifts, coupling constants, and connectivity of hydrogen and carbon atoms. | Predicts theoretical chemical shifts for comparison, aiding in the definitive assignment of complex spectra. nih.gov |
| ¹⁹F NMR Spectroscopy | Chemical shift and coupling of the fluorine atom, providing information about its electronic environment. | Calculates fluorine nuclear shielding tensors to predict ¹⁹F chemical shifts, crucial for organofluorine compounds. acs.org |
| FT-IR Spectroscopy | Absorption bands corresponding to the vibrational frequencies of functional groups (e.g., N-H, C-H, C-F). | Calculates theoretical vibrational frequencies, which helps in the precise assignment of experimental absorption bands. researchgate.net |
| Mass Spectrometry (MS) | Mass-to-charge ratio, providing the molecular weight and fragmentation pattern. | While less direct, DFT can help predict bond dissociation energies, offering insights into potential fragmentation pathways. |
High-Throughput Screening (HTS) Methodologies in Discovery Programs
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and other discovery-based research programs, enabling the rapid evaluation of thousands to millions of chemical compounds for a specific biological or chemical activity. bmglabtech.comwikipedia.org This methodology utilizes robotics, automated liquid handling, and sensitive detectors to conduct a massive number of tests in a short period. wikipedia.orgchemcopilot.com In the context of a discovery program, a compound like this compound would typically be included as one member of a large and diverse compound library.
The primary goal of an HTS campaign is to identify "hits"—compounds that exhibit the desired activity against a specific biological target, such as an enzyme or a receptor. bmglabtech.comdrugtargetreview.com The process begins with the development of a robust and miniaturized assay, which can be biochemical (e.g., measuring enzyme inhibition) or cell-based (e.g., measuring changes in cell viability or reporter gene expression). nih.gov This assay is then used to screen the entire compound library.
Once primary hits are identified, they undergo a confirmation process and secondary screening to eliminate false positives and to begin characterizing their structure-activity relationships (SAR). aragen.com HTS is not designed to identify a perfect drug candidate but rather to provide high-quality starting points, or "leads," for further optimization in medicinal chemistry programs. bmglabtech.comscdiscoveries.com The application of HTS allows researchers to explore vast chemical spaces efficiently, accelerating the initial phase of discovery programs. researchgate.netnih.gov
| Step | Description | Key Objective |
|---|---|---|
| 1. Assay Development & Validation | Creation of a robust, sensitive, and reproducible assay in a miniaturized format (e.g., 384- or 1536-well plates). | To ensure the assay can reliably detect the desired biological activity with high statistical confidence (e.g., Z'-factor > 0.5). chemcopilot.com |
| 2. Library Preparation | A large collection of compounds, including this compound, is formatted into microtiter plates. | To prepare a diverse set of molecules for automated screening. |
| 3. Primary Screening | The entire compound library is tested at a single concentration using automated robotics and detectors. wikipedia.org | To identify initial "hits" that show activity in the assay. scdiscoveries.com |
| 4. Hit Confirmation & Triage | Initial hits are re-tested to confirm activity and rule out false positives. Data is analyzed to prioritize the most promising compounds. | To generate a validated list of reproducible hits. |
| 5. Secondary Screening | Confirmed hits are tested in different assays (e.g., dose-response curves, selectivity panels) to further characterize their properties. | To understand the potency and selectivity of the hits and provide a basis for lead optimization. aragen.com |
Conclusion and Future Research Directions
Current State of Knowledge Regarding 1-(2-Fluorophenyl)-2-methylpropan-1-amine and its Analogues
The scientific literature contains a notable scarcity of studies specifically focused on this compound. Its chemical structure, however, places it within the well-established class of 2-phenethylamines, a motif widely found in nature and in a vast array of medicinal compounds and research chemicals. nih.govresearchgate.net The core structure is analogous to known monoamine neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506), suggesting a potential interaction with the monoamine transporter systems (DAT, NET, and SERT).
The defining features of this compound are the fluorine atom on the ortho position of the phenyl ring and the methyl group at the alpha position of the propyl-amine side chain. The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. tandfonline.comresearchgate.net Fluorine's high electronegativity can alter electron distribution, affecting the molecule's pKa, metabolic stability, and binding affinity to target proteins. tandfonline.comnumberanalytics.com For instance, fluorination can increase lipophilicity, potentially enhancing blood-brain barrier penetration, and can block sites of metabolism, increasing the compound's half-life. numberanalytics.comacs.org
The study of its analogues provides the most insight into its potential pharmacological profile. Structure-activity relationship (SAR) studies of synthetic cathinones and phenethylamines demonstrate that small structural modifications can significantly impact their activity at monoamine transporters, shifting their profile from being primarily a reuptake inhibitor to a releasing agent, or altering their selectivity between DAT, NET, and SERT. nih.govnih.govresearchgate.net
For example, 4-fluoroamphetamine (4-FA), a positional isomer of the des-methyl analogue, is known to act as a substrate at all three monoamine transporters. nih.gov The addition of a para-trifluoromethyl (-CF3) group to the methcathinone (B1676376) scaffold has been shown to enhance selectivity toward the serotonin transporter (SERT). acs.org The pyrovalerone class of compounds, which are also structurally related, are potent inhibitors of the dopamine and norepinephrine transporters. drugs.ie The specific effects of the ortho-fluoro substitution combined with the alpha-methyl group in the target compound remain uncharacterized in public-domain research.
| Compound Name | Core Structure | Key Substitutions | Known/Predicted Primary Mechanism |
|---|---|---|---|
| This compound | Phenethylamine (B48288) | 2-Fluoro on phenyl ring; α-Methyl | Undetermined; potential monoamine transporter ligand |
| Amphetamine | Phenethylamine | α-Methyl | Monoamine releasing agent |
| 4-Fluoroamphetamine (4-FA) | Phenethylamine | 4-Fluoro on phenyl ring; α-Methyl | Monoamine releasing agent (DAT/NET/SERT substrate) nih.gov |
| Methcathinone | Cathinone (β-keto-amphetamine) | β-Keto; N-Methyl; α-Methyl | Dopamine releasing agent nih.gov |
| Pyrovalerone | Cathinone (β-keto-amphetamine) | β-Keto; N-pyrrolidinyl; α-Propyl | Dopamine/Norepinephrine reuptake inhibitor drugs.ie |
Identified Gaps in Research and Potential Future Avenues
The classification of this compound as a potential novel psychoactive substance (NPS) highlights the significant gaps in current scientific understanding. The NPS phenomenon is characterized by the rapid emergence of new chemical entities designed to circumvent drug control laws, often leaving scientific research and public health systems struggling to keep pace. ojp.govnih.gov
The most immediate research gap is the complete lack of published pharmacological and toxicological data for this compound. Even when a novel chemical is identified, there is often little to no information about its specific effects, potency, and potential for harm. researchgate.net Key unanswered questions that represent avenues for future research include:
Pharmacodynamics: What are the binding affinities of this compound for the dopamine, norepinephrine, and serotonin transporters? Is it a substrate (releaser) or an inhibitor (reuptake blocker) at these transporters? Does it interact with other CNS receptors?
Pharmacokinetics: How is the compound absorbed, distributed, metabolized, and excreted? The ortho-fluoro substitution may influence its metabolic pathways, potentially leading to unique metabolites that require characterization.
Toxicology: What are the acute and chronic toxic effects of this compound? There is a significant lack of data on the long-term health consequences of using most NPS. researchgate.net
Analytical and Forensic Characterization: The development of validated analytical methods is crucial for forensic laboratories to detect and identify this compound in seized materials or biological samples. The structural similarity to other phenethylamines makes unambiguous identification challenging without reference standards and detailed mass spectral data. researchgate.netbohrium.com
Addressing these gaps is essential for informing public health and regulatory bodies. nih.gov The broader challenge lies in developing robust systems for the early identification and pharmacological evaluation of NPS to better anticipate and mitigate potential public health risks. ojp.govnih.gov
Prospects for Further Academic Investigation and Development of Novel Chemical Entities
Beyond its potential role as an NPS, the this compound scaffold holds considerable interest for academic and medicinal chemistry research. The strategic use of fluorine and the exploration of established psychoactive scaffolds are powerful tools in modern drug discovery. researchgate.netnumberanalytics.comnih.gov
Medicinal Chemistry and Drug Discovery: The 2-phenethylamine framework is a privileged scaffold in medicinal chemistry, forming the basis of drugs for a variety of conditions. nih.gov The unique properties of fluorine can be harnessed to optimize lead compounds by enhancing metabolic stability, improving bioavailability, and increasing binding affinity and selectivity. tandfonline.comnumberanalytics.comacs.org Future research could involve using this specific scaffold as a starting point for developing novel chemical entities targeting CNS disorders, infectious diseases, or oncology. numberanalytics.com By systematically modifying the structure—for example, by altering the substitution on the phenyl ring or the amine—researchers could generate libraries of new compounds for screening against various therapeutic targets.
Pharmacological Tools: A thorough characterization of this compound could yield a valuable research tool. Depending on its selectivity and mechanism of action, it could be used to probe the structure and function of monoamine transporters. Furthermore, incorporating the positron-emitting isotope Fluorine-18 (¹⁸F) could enable the development of novel radioligands for Positron Emission Tomography (PET) imaging. tandfonline.com Such a tool would allow for the in-vivo visualization and quantification of transporter density in the brain, aiding in the study of neurological and psychiatric disorders.
Computational and Synthetic Chemistry: Advances in computational chemistry and artificial intelligence offer new avenues for exploration. Generative models could be used to design and predict the properties of new analogues based on the this compound scaffold, helping to prioritize synthetic targets. oup.comresearchgate.net Concurrently, the development of novel and more sustainable fluorination techniques continues to expand the toolkit available to medicinal chemists, facilitating the synthesis of increasingly complex molecules. researchgate.netnumberanalytics.com
Q & A
Q. What are the optimal synthetic routes for 1-(2-Fluorophenyl)-2-methylpropan-1-amine, and how can reaction conditions be tailored to improve yield and purity?
The compound is typically synthesized via a two-step process starting with 4-fluorobenzaldehyde and 2-methylpropan-1-amine. Key steps include condensation to form an imine intermediate, followed by reduction using reagents like sodium borohydride (NaBH₄) or catalytic hydrogenation. To optimize yield (≥75%), precise control of temperature (0–5°C during condensation) and solvent polarity (e.g., methanol or ethanol) is critical. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
Q. How can Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm the structural integrity of this compound?
- ¹H NMR : Expect signals at δ 7.2–7.5 ppm (aromatic protons), δ 2.9–3.2 ppm (amine proton, broad singlet), and δ 1.0–1.2 ppm (methyl groups).
- ¹³C NMR : Peaks at ~160 ppm (C-F coupling) and 25–30 ppm (methyl carbons).
- MS : Molecular ion peak at m/z 181.1 (M⁺) with fragmentation patterns confirming the amine backbone and fluorophenyl group. These techniques, combined with FT-IR (N-H stretch ~3350 cm⁻¹), provide comprehensive structural validation .
Advanced Research Questions
Q. What strategies resolve contradictory data regarding the biological activity of this compound enantiomers in receptor binding studies?
Enantiomeric divergence arises from chiral center configuration. For example, the (S)-enantiomer may exhibit higher affinity for serotonin receptors (5-HT₂A) than the (R)-form. To resolve contradictions:
- Chiral HPLC : Use a Chiralpak® AD-H column (hexane/isopropanol, 90:10) to separate enantiomers.
- Docking Simulations : Compare binding poses in receptor crystal structures (e.g., PDB ID 6WGT).
- In Vitro Assays : Measure IC₅₀ values in HEK293 cells transfected with target receptors. Discrepancies often stem from impurities in racemic mixtures or solvent effects in assays .
Q. How does fluorine substitution at the 2-position of the phenyl ring influence lipophilicity and binding affinity compared to other halogenated analogs?
Fluorine’s electronegativity and small atomic radius enhance lipophilicity (logP ≈ 2.1) compared to chlorine (logP ≈ 2.8) but reduce steric hindrance. This balance improves blood-brain barrier permeability (e.g., 30% higher than 3,4-dichloro analogs) and receptor selectivity.
Methodological Challenges
Q. What experimental designs mitigate degradation of this compound during long-term stability studies?
Degradation pathways include oxidation (to ketones) and hydrolysis (to carboxylic acids). Mitigation strategies:
- Storage : Use amber vials under nitrogen at –20°C to prevent photolysis and oxidation.
- Buffers : Maintain pH 6–7 in aqueous solutions (e.g., phosphate buffer) to avoid amine protonation.
- Additives : Include 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation. LC-MS monitoring every 3 months ensures <5% degradation over 12 months .
Q. How can researchers address discrepancies in reported pharmacokinetic data for this compound?
Variability in bioavailability (e.g., 40–60% in rodent studies) often stems from:
- Administration Route : Intraperitoneal vs. oral dosing (first-pass metabolism reduces oral bioavailability).
- Analytical Methods : Validate plasma concentration measurements using UPLC-MS/MS (lower detection limit: 0.1 ng/mL).
- Species Differences : Adjust dosages based on metabolic enzyme profiles (e.g., CYP2D6 activity in humans vs. rodents). Standardizing protocols across labs minimizes discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
